Latifoloside J
CAS No.:
Cat. No.: VC1839783
Molecular Formula: C48H78O18
Molecular Weight: 943.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H78O18 |
|---|---|
| Molecular Weight | 943.1 g/mol |
| IUPAC Name | (1R,2S,3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1 |
| Standard InChI Key | VAJYUKIWYNMLOC-UAXICUADSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |
| Canonical SMILES | CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)C(=O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Introduction
Chemical Structure and Properties
Structural Elucidation
Latifoloside J possesses a complex chemical structure characterized as 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl 3β,21α-dihydroxy-urs-12-en-28-oic acid 21-O-β-D-glucopyranoside . This structure features an ursane-type triterpenoid backbone with multiple sugar moieties attached at specific positions, creating a glycosidic structure that contributes to its biological activity.
The structural elucidation of Latifoloside J was accomplished through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D and 2D NMR experiments were essential in determining the precise arrangement of sugars and the aglycone component . The use of techniques such as ROE difference, HOHAHA difference, 1H-1H COSY, and 1H-13C COSY (HMQC, HMBC) has been crucial for accurately identifying the complex structure of similar triterpenoid saponins .
Physical and Chemical Properties
Latifoloside J exhibits physical and chemical properties typical of triterpenoid saponins, including:
-
High molecular weight due to its complex structure combining a triterpenoid skeleton with multiple sugar moieties
-
Solubility characteristics influenced by its glycoside nature, generally showing better solubility in polar solvents
-
Distinct spectroscopic profiles, particularly in NMR experiments
Source and Isolation
Botanical Source
Latifoloside J is primarily isolated from the bark of Ilex latifolia, a plant belonging to the Aquifoliaceae family . This evergreen plant is native to East Asia, particularly China, where it has been utilized in traditional medicine. The plant contains various triterpenoid saponins, with Latifoloside J being one of the bioactive constituents identified through phytochemical investigations.
Isolation and Purification Methods
The isolation of Latifoloside J involves a systematic extraction and purification process. Based on methodologies described for similar compounds, the general procedure includes:
-
Extraction of the plant bark with methanol
-
Partitioning of the methanol extract between water and organic solvents (n-hexane and n-butanol)
-
Chromatographic separation of the n-butanol extract on silica gel
-
Further purification using Lobar RP-18 and Sephadex LH-20
-
Final purification via repeated High-Performance Liquid Chromatography (HPLC) on octadecylsilica (ODS) gel columns
This multistep purification process is necessary to obtain Latifoloside J with sufficient purity for structural characterization and biological testing.
Biological Activities
Neuroprotective Effects
Research on Ilex latifolia extracts, which contain Latifoloside J among other saponins, has demonstrated significant neuroprotective properties. Studies have shown that these extracts can prevent memory impairment induced by amyloid beta (Aβ) proteins in animal models . The neuroprotective effects appear to work through multiple mechanisms, including:
-
Inhibition of apoptosis in neuronal cells
-
Prevention of tau protein phosphorylation, a key process in neurodegenerative disorders
-
Modulation of cellular signaling pathways related to neuronal survival
These findings suggest that Latifoloside J may contribute to the neuroprotective properties of Ilex latifolia extracts, positioning it as a compound of interest for neurodegenerative disease research.
Research Methods in Structural Analysis
Spectroscopic Techniques
The structural characterization of Latifoloside J relies heavily on advanced spectroscopic methods, particularly:
| Technique | Application in Latifoloside J Research | Key Information Obtained |
|---|---|---|
| 1H NMR (500 MHz) | Primary structure determination | Proton environments, coupling patterns |
| 13C NMR (125 MHz) | Carbon skeleton characterization | Carbon types and positions |
| 2D NMR (COSY, HMQC, HMBC) | Connectivity determination | Atom-to-atom connections |
| HR-FAB-MS | Molecular formula confirmation | Exact mass and fragmentation pattern |
| Optical rotation | Stereochemistry assessment | Configuration of chiral centers |
These complementary techniques, when used together, provide a comprehensive structural profile of Latifoloside J .
Chemical Analysis Methods
Additional analytical methods used in the characterization of triterpenoid saponins like Latifoloside J include:
-
Acid hydrolysis for sugar identification
-
Colorimetric assays for functional group detection
-
Chromatographic techniques for purity assessment
Comparison with Related Compounds
Relationship to Other Triterpenoid Saponins from Ilex Species
Latifoloside J belongs to a family of structurally related triterpenoid saponins found in various Ilex species. Several related compounds have been identified, including:
This family of compounds shares similar structural features but differs in specific glycosylation patterns and functional group modifications, which may contribute to their varying biological activities.
Structure-Activity Relationships
The biological activities of triterpenoid saponins like Latifoloside J are closely linked to their structural features. Key structure-activity relationships include:
-
The type and position of sugar moieties affecting water solubility and bioavailability
-
The presence of specific functional groups on the triterpenoid backbone influencing receptor binding
-
Stereochemistry at key positions determining biological recognition
Understanding these relationships can guide future research into the development of semi-synthetic derivatives with enhanced biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume